2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

Catalog No.
S12170291
CAS No.
M.F
C6H18ClN3
M. Wt
167.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine ...

Product Name

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

IUPAC Name

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

Molecular Formula

C6H18ClN3

Molecular Weight

167.68 g/mol

InChI

InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H

InChI Key

CGTUUVJEUXPLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN)CN.Cl

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride (CAS 936255-80-0), typically supplied as a trihydrochloride salt, is a highly specialized branched polyamine linker. It is fundamentally utilized in the synthesis of AP20187 and related B/B homodimerizers for chemically induced dimerization (CID) systems, such as the iCasp9 suicide gene switch in CAR-T cell therapies [1]. The molecule features two primary amines for symmetrical coupling to FKBP-binding monomers and a central tertiary amine (N,N-dimethyl group) designed to enhance the aqueous solubility of the final highly lipophilic dimerizer [2]. For procurement, specifying the hydrochloride salt rather than the free base is critical to ensure reagent stability, accurate stoichiometric weighing, and high-yield symmetrical amidation during pharmaceutical-grade synthesis.

Substituting this specific branched linker with simpler linear alkyl diamines (e.g., 1,5-pentanediamine) or PEG linkers fundamentally compromises the final product. Linear aliphatic linkers yield homodimerizers with severe aqueous insolubility, preventing effective in vivo biodistribution, while unoptimized PEG linkers can alter the critical spatial distance required for efficient FKBP F36V domain bridging [1]. Furthermore, attempting to procure the free base form of this triamine introduces severe manufacturing risks. The free base is a hygroscopic liquid that readily absorbs atmospheric carbon dioxide and moisture. This degradation causes significant stoichiometric drift during the critical double-coupling reaction, leading to the formation of monovalent 'half-coupled' impurities that act as competitive antagonists and inhibit cellular dimerization [2].

Trihydrochloride Salt Form Ensures Stoichiometric Precision During Symmetrical Coupling

The synthesis of symmetrical homodimerizers like AP20187 requires a strict 2:1 molar ratio of the FKBP-binding monomer to the central diamine linker. The trihydrochloride salt of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is a stable, crystalline solid that allows for exact mass measurement, whereas the free base polyamine is a hygroscopic liquid prone to rapid atmospheric degradation and weight fluctuation [1]. Utilizing the highly pure trihydrochloride salt prevents the stoichiometric imbalances that otherwise lead to the generation of monovalent antagonist byproducts.

Evidence DimensionReagent stability and weighing precision for 2:1 coupling
Target Compound DataTrihydrochloride salt: Stable solid, enables precise stoichiometric control.
Comparator Or BaselineFree base form: Hygroscopic liquid, high risk of assay fluctuation and monovalent impurity formation.
Quantified DifferenceEliminates the variable stoichiometric drift associated with handling liquid polyamines.
ConditionsAmbient weighing and standard amide coupling protocols.

Procuring the solid hydrochloride salt is mandatory to achieve high-yield, pharmaceutical-grade synthesis of homodimerizers without antagonistic impurities.

Central Tertiary Amine Architecture Drives Aqueous Solubility of the Final Dimerizer

The defining structural feature of this linker is the central N,N-dimethylaminomethyl group, which acts as a protonatable basic center at physiological pH. When integrated into the final AP20187 molecule, this tertiary amine drastically improves the aqueous solubility of the otherwise highly lipophilic homodimerizer compared to analogs synthesized with simple linear aliphatic diamines [1]. This structural modification is what allows AP20187 to be effectively formulated for intravenous or intraperitoneal administration in in vivo models.

Evidence DimensionAqueous solubility and in vivo formulation compatibility
Target Compound DataBranched tertiary amine linker: Yields bioavailable, soluble dimerizers (e.g., AP20187).
Comparator Or BaselineLinear aliphatic diamines (e.g., 1,5-pentanediamine): Yield highly lipophilic, insoluble dimerizers.
Quantified DifferenceProvides the necessary physiological solubility for systemic administration without precipitation.
ConditionsPhysiological pH (7.4) aqueous media and in vivo administration.

Buyers must select this specific branched linker to ensure the resulting CID agent can be successfully delivered in live-cell and animal models.

Optimized Carbon Backbone Length for FKBP F36V Dimerization

The 1,3-diaminopropane core of this linker provides the exact spatial geometry required to bridge two FKBP F36V mutant domains. Substituting this linker with shorter diamines induces severe steric clash between the bulky protein domains, while longer or highly flexible PEG linkers introduce excessive entropic penalties that reduce the overall binding affinity [1]. The specific 3-carbon backbone spacing is optimized to maximize the induced proximity required for activating downstream signaling cascades, such as the caspase-9 apoptosis pathway.

Evidence DimensionDimerization efficiency and spatial bridging
Target Compound Data1,3-diaminopropane core: Optimal spatial distance for FKBP F36V bridging.
Comparator Or BaselineShorter/longer linkers: Reduced binding affinity due to steric clash or entropic penalties.
Quantified DifferenceMaximizes the functional dimerization of targeted fusion proteins.
ConditionsIntracellular chemically induced dimerization (CID) assays.

Altering the linker length by substituting a different diamine will fundamentally compromise the biological activation efficiency of the synthesized CID agent.

Synthesis of AP20187 and Related B/B Homodimerizers

As the exact structural linker for AP20187, this compound is the mandatory precursor for synthesizing this widely used homodimerizer. The trihydrochloride salt ensures the high-purity, symmetrical double-coupling required for commercial or research-grade production [1].

Development of Novel Chemically Induced Dimerization (CID) Systems

For researchers designing new dimeric ligands targeting FKBP or other binding domains, this linker provides an optimized balance of spatial bridging (via the 1,3-diaminopropane core) and aqueous solubility (via the central tertiary amine), making it a superior starting point compared to simple alkyl diamines [1].

Production of iCasp9 Suicide Gene Switch Reagents

In the context of CAR-T cell therapy and regenerative medicine, the iCasp9 safety switch relies on dimerizers like AP20187. Procuring this specific highly stable linker salt is critical for manufacturing the regulatory-compliant reagents needed to control cellular proliferation in vivo [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.1189253 g/mol

Monoisotopic Mass

167.1189253 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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